Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate

Description

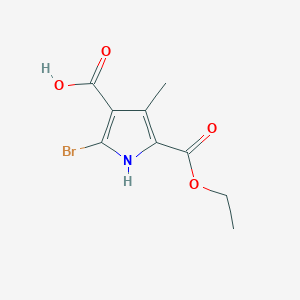

Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate is a multifunctional pyrrole derivative featuring a bromine atom at position 5, a carboxylic acid group at position 4, a methyl group at position 3, and an ethyl ester at position 2. Pyrroles are aromatic heterocycles with significant applications in pharmaceuticals, agrochemicals, and materials science. The compound’s substituents confer unique electronic and steric properties:

- Bromine at position 5 enhances electrophilic substitution reactivity for cross-coupling reactions.

- Carboxylic acid at position 4 introduces polarity and acidity, enabling salt formation or conjugation.

- Methyl at position 3 provides steric hindrance, influencing regioselectivity in reactions.

- Ethyl ester at position 2 balances solubility and stability for synthetic intermediates.

Properties

CAS No. |

90561-95-8 |

|---|---|

Molecular Formula |

C9H10BrNO4 |

Molecular Weight |

276.08 g/mol |

IUPAC Name |

2-bromo-5-ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C9H10BrNO4/c1-3-15-9(14)6-4(2)5(8(12)13)7(10)11-6/h11H,3H2,1-2H3,(H,12,13) |

InChI Key |

BOXSDYOFVFBKGG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)Br)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Kolbe-Schmitt Carboxylation

Heating the brominated pyrrole intermediate with potassium phenoxide and at 120°C under pressure forms the carboxylate salt, which is protonated to yield the free carboxylic acid. This method is effective but requires high-pressure equipment.

Direct Esterification

The carboxylic acid is esterified using ethanol and a catalytic amount of . For example, ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate is obtained by refluxing the acid with ethanol and (1:5 molar ratio) at 80°C for 6 hours.

Methylation at the 3-Position

The 3-methyl group is introduced via Friedel-Crafts alkylation or Grignard reactions .

Friedel-Crafts Alkylation

Using and as a catalyst, methylation occurs at the 3-position of the pyrrole ring. This reaction is typically conducted in anhydrous at 0–5°C to minimize polysubstitution.

Grignard Reagents

Methyl magnesium bromide () reacts with the pyrrole intermediate in tetrahydrofuran (THF) at −78°C, followed by aqueous workup to yield the methylated product.

Multi-Step Synthesis Approaches

A representative synthesis pathway combines the above steps:

-

Bromination : Enzymatic bromination of ethyl 4-carboxy-3-methyl-2-pyrrolecarboxylate.

-

Methylation : Friedel-Crafts alkylation to introduce the 3-methyl group.

Key Challenges :

-

Regioselectivity during bromination (para vs. ortho substitution).

-

Steric hindrance from the 3-methyl group during carboxylation.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like improve carboxylation yields by stabilizing intermediates, while tert-butanol enhances enzymatic bromination efficiency.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrrole derivatives with different oxidation states.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions yield various substituted pyrrole derivatives.

- Oxidation reactions produce oxidized pyrrole compounds.

- Reduction reactions yield reduced pyrrole derivatives .

Scientific Research Applications

Antibacterial Agents

Recent studies have highlighted the potential of pyrrole derivatives, including ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate, as effective antibacterial agents. For instance, pyrrole-based compounds have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. A specific derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 0.125 μg/mL against methicillin-susceptible strains, outperforming traditional antibiotics like vancomycin .

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.125 | MSSA |

| Pyrrole Benzamide Derivative | 3.125 | S. aureus |

| Standard Vancomycin | 0.5–1 | MSSA |

Antimalarial Activity

This compound has also been explored for its antimalarial properties. In a study focusing on pyrrole-based dihydroorotate dehydrogenase (DHODH) inhibitors, compounds derived from this class exhibited potent activity against Plasmodium falciparum, the causative agent of malaria. The optimization of these compounds aims to enhance their metabolic stability and reduce toxicity while maintaining efficacy .

| Compound Name | Activity | Target |

|---|---|---|

| This compound | Potent Inhibitor | P. falciparum |

| Lead Compound | Moderate Activity | Rodent DHODH |

Porphyrin Building Blocks

In materials science, this compound serves as a building block for porphyrin synthesis. Porphyrins are crucial in various applications, including photodynamic therapy and catalysis. The compound's structural features facilitate the formation of complex porphyrin derivatives that can be utilized in advanced materials and bioengineering .

Case Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial properties of this compound revealed its potential as a lead compound for developing new antibiotics. The study compared the efficacy of this compound with existing antibiotics against various bacterial strains, demonstrating superior performance in inhibiting growth.

Case Study 2: Antimalarial Optimization

In another study focused on optimizing antimalarial agents, researchers synthesized several derivatives of this compound. The results indicated that modifications to the side chains significantly enhanced potency against P. falciparum while improving pharmacokinetic properties.

Mechanism of Action

The exact mechanism of action of Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and carboxylate groups play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 5-bromo-2,4-dimethylpyrrole-3-carboxylate (CAS 56453-92-0)

- Structure : Bromine at position 5, methyl groups at positions 2 and 4, and an ethyl ester at position 3.

- Key Differences: Lacks the carboxylic acid group, reducing polarity and acidity. Molecular weight: 246.10 g/mol (vs. ~276.09 g/mol for the target compound due to the additional carboxy group) .

Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

- Structure : Fused thiophene-pyrrole system with bromine at position 2 and an ethyl ester at position 5.

- Key Differences: Extended conjugation from the thiophene ring enhances stability and alters electronic properties. Bromine at position 2 (vs. 5 in the target compound) directs reactivity toward electrophilic substitution at different sites. Molecular weight: 274.14 g/mol (C₉H₈BrNO₂S) .

Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate (Historical Analog)

- Structure : Methyl groups at positions 2 and 4, propyl at position 3, and ethyl ester at position 5.

- Key Differences :

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility & Reactivity Insights |

|---|---|---|---|---|

| Target Compound | C₉H₁₀BrNO₄ | ~276.09 | 5-Br, 4-COOH, 3-Me, 2-COOEt | High polarity (carboxylic acid), acidic |

| Ethyl 5-bromo-2,4-dimethylpyrrole-3-carboxylate | C₉H₁₂BrNO₂ | 246.10 | 5-Br, 2-Me, 4-Me, 3-COOEt | Lower polarity, ester-dominated |

| Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | C₉H₈BrNO₂S | 274.14 | Fused thiophene, 2-Br, 5-COOEt | Enhanced conjugation, moderate solubility |

Pharmacological and Industrial Relevance

- Target Compound: Potential as a drug intermediate due to carboxylic acid (e.g., NSAID analogs) and bromine (halogen bonding in target binding).

- Thieno/Furo-Pyrrole Analogs: Used in optoelectronics and antimicrobial agents due to extended π-systems .

- Historical Pyrrole Esters : Key intermediates in porphyrin and chlorophyll analog synthesis .

Biological Activity

Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a bromine atom and carboxylate groups, which contribute to its unique reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound serves as an intermediate in organic synthesis, particularly in the development of bioactive molecules. Its structural features allow it to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is largely attributed to its ability to form complexes with biological macromolecules. The bromine atom enhances its reactivity, making it a versatile candidate for further modifications aimed at increasing its pharmacological efficacy.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction: It may bind to receptors, modulating signaling pathways critical for various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity:

- Anticancer Potential:

- Anti-inflammatory Effects:

Table 1: Summary of Biological Activities

Research Highlights

- A study on pyrrole derivatives indicated that halogen substitution (like bromine) significantly enhances antibacterial activity, suggesting a promising avenue for developing new antimicrobial agents .

- Structure-based optimization programs have identified pyrrole derivatives with improved potency against malaria parasites (Plasmodium falciparum), showcasing the potential of these compounds in treating infectious diseases .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of pyrrole carboxylates typically involves multi-step strategies, such as cyclization reactions or functionalization of pre-existing pyrrole cores. For brominated derivatives, electrophilic bromination at the 5-position of the pyrrole ring is critical. Key factors include:

- Temperature control : Maintaining sub-zero temperatures (e.g., −10°C) during bromination minimizes side reactions like over-bromination .

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance regioselectivity in electrophilic substitutions .

- Purification : Recrystallization from methylene chloride/petroleum ether mixtures improves purity .

Yield optimization requires balancing stoichiometric ratios of brominating agents (e.g., NBS) with the pyrrole precursor.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the ethyl ester group appears as a triplet (~1.3 ppm) and quartet (~4.2 ppm) in ¹H NMR, while the bromine atom deshields adjacent carbons in ¹³C NMR .

- IR spectroscopy : Stretching frequencies for carboxylate (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups validate functionalization .

- Mass spectrometry (HRMS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound, and what challenges arise from crystallographic disorder?

Methodological Answer: Single-crystal X-ray diffraction provides atomic-level resolution but requires high-quality crystals. Key steps include:

- Crystal growth : Slow evaporation from DMF/ethanol mixtures produces suitable crystals .

- Data refinement : SHELXL (via SHELX suite) refines structures, handling disorder by splitting atomic positions or applying restraints .

Challenges include: - Thermal motion : High thermal parameters (B-factors) for flexible groups (e.g., ethyl esters) may require anisotropic refinement .

- Disorder modeling : Partial occupancy of bromine atoms or solvent molecules can complicate electron density maps, necessitating iterative refinement cycles .

Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict:

- Electrophilic sites : Molecular electrostatic potential (MESP) maps identify electron-deficient regions (e.g., brominated positions) prone to nucleophilic attack .

- Frontier orbitals : HOMO-LUMO gaps correlate with stability; narrower gaps (~4 eV) suggest higher reactivity .

Validation involves comparing calculated IR/NMR spectra with experimental data. Discrepancies >5% may indicate incomplete basis sets or solvent effects .

Q. How should researchers address contradictory data between spectroscopic and crystallographic analyses of this compound?

Methodological Answer: Contradictions (e.g., NMR suggesting a planar structure vs. X-ray showing puckering) require:

- Multi-technique validation : Cross-check with IR (hydrogen bonding) or powder XRD (bulk crystallinity) .

- Dynamic effects : NMR captures time-averaged conformations, whereas X-ray provides static snapshots. Molecular dynamics simulations reconcile these differences .

- Sample purity : Impurities (e.g., unreacted starting materials) skew NMR data; re-purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What strategies enable selective functionalization of the pyrrole core for derivative synthesis?

Methodological Answer:

- Protection/deprotection : Temporarily block the carboxylate group using tert-butyl esters to direct bromination or alkylation to the 3-methyl position .

- Cross-coupling : Suzuki-Miyaura reactions at the 5-bromo position (using Pd catalysts) introduce aryl/heteroaryl groups .

- Post-functionalization : Hydrolysis of the ethyl ester to a carboxylic acid enables amidation or peptide coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.